1,5-Aedans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Aedans is a chemical compound with the molecular formula C₁₄H₁₆N₂O₄S. It is known for its role as a fluorophore, which means it can re-emit light upon light excitation. This property makes it valuable in various scientific applications, particularly in fluorescence spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Aedans typically involves the reaction of naphthalene-1-sulfonic acid with 2-acetamidoethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,5-Aedans undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1,5-Aedans has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses, including the study of molecular interactions and reaction mechanisms.
Biology: In biological research, it serves as a marker for tracking cellular processes and studying protein dynamics.
Medicine: The compound is employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: It is used in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of 1,5-Aedans involves its ability to absorb light at a specific wavelength and re-emit it at a different wavelength. This property is utilized in fluorescence spectroscopy to detect and quantify various substances. The molecular targets and pathways involved include interactions with specific proteins, nucleic acids, and other biomolecules, allowing for detailed studies of their behavior and functions .
Comparison with Similar Compounds
Similar Compounds
5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid: This compound is similar in structure but lacks the acetamido group, which affects its fluorescence properties.
5-[(2-Iodoacetamido)ethyl]amino]naphthalene-1-sulfonic acid: This compound contains an iodoacetamido group, making it useful in different types of fluorescence applications.
Uniqueness
1,5-Aedans is unique due to its specific fluorescence characteristics, which make it highly valuable in applications requiring precise and sensitive detection of various substances. Its structural features, such as the acetamido group, contribute to its distinct properties and versatility in scientific research .
Properties
CAS No. |
50402-62-5 |
---|---|
Molecular Formula |
C14H16N2O4S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
5-(2-acetamidoethylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-10(17)15-8-9-16-13-6-2-5-12-11(13)4-3-7-14(12)21(18,19)20/h2-7,16H,8-9H2,1H3,(H,15,17)(H,18,19,20) |
InChI Key |
FBZFLXJHAMMUQM-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O |
Canonical SMILES |
CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O |
50402-62-5 | |
Synonyms |
1,5-AEDANS N-acetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.